molecular formula C19H14ClFN2OS2 B2455503 3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-87-6

3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2455503
CAS No.: 850915-87-6
M. Wt: 404.9
InChI Key: DXBDXWMFIJZTFM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBDXWMFIJZTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenyl and 4-fluorophenyl groups can be introduced via nucleophilic substitution reactions using corresponding halogenated precursors.

    Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the pyrimidine core, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : The compound exhibits significant inhibitory effects against viruses such as HIV-1 by targeting reverse transcriptase. It has shown picomolar activity against both wild-type strains and clinically relevant mutants .
  • Anticancer Properties : Research indicates that thienopyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The specific mechanism involves the compound's ability to bind to active sites of enzymes critical for tumor growth .
  • Antimicrobial Effects : The presence of chlorinated and fluorinated phenyl groups enhances the compound's lipophilicity and membrane permeability, contributing to its efficacy against Gram-positive bacteria and resistant strains .

Chemical Synthesis

  • The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new derivatives with tailored biological activities .

Industrial Applications

  • In materials science, the compound may be explored for its potential use in developing new materials with specific properties due to its unique chemical structure and reactivity .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated potent inhibition of HIV-1 reverse transcriptase with a focus on structure-activity relationships.
Study 2Anticancer MechanismsInvestigated the inhibition of cancer cell proliferation through enzyme activity blockade.
Study 3Antimicrobial EfficacyEvaluated the compound's effectiveness against resistant bacterial strains, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-(4-Fluorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may exhibit unique biological activities or chemical reactivity due to the specific arrangement of its substituents. The presence of both chlorophenyl and fluorophenyl groups could influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize current knowledge on its biological activity, focusing on its potential as an antitumor agent and its effects on various cellular processes.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its biological activity. The presence of a 4-chlorophenyl group and a 4-fluorophenyl methyl sulfanyl moiety are critical for its pharmacological properties.

Synthesis and Evaluation

Recent studies have synthesized various thieno[3,2-d]pyrimidine derivatives to explore their biological activities. For instance, a series of substituted thieno[3,2-d]pyrimidines were evaluated for their ability to inhibit EZH2 (Enhancer of Zeste Homolog 2), a target in cancer therapy. Among these derivatives, some demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)CC50 (µM)Remarks
12eSU-DHL-60.5515.09High antitumor activity
12eWSU-DLCL-20.95Induces apoptosis
12eK5621.68Low toxicity against HEK293T

The biological activity of thieno[3,2-d]pyrimidines is often linked to their ability to interact with specific enzymes and receptors. For example:

  • EZH2 Inhibition : Compounds from this class have been shown to inhibit EZH2 effectively, leading to reduced cell proliferation in lymphoma models. The most promising derivatives significantly affected cell morphology and induced apoptosis in a concentration-dependent manner .
  • Antimicrobial Activity : Some studies have indicated that structural modifications can enhance the antimicrobial properties against resistant bacterial strains. The presence of halogen substitutions (like chlorine and fluorine) can increase lipophilicity and enhance cellular penetration, contributing to improved antimicrobial efficacy .

Case Studies

  • Antitumor Activity : A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibited potent antitumor activity against multiple cancer cell lines with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that specific substitutions were crucial for enhancing biological activity .
  • Antimicrobial Properties : Research has shown that modifications in the phenyl rings of thieno[3,2-d]pyrimidines can lead to significant increases in antimicrobial activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The introduction of electron-withdrawing groups like chlorine was found to be particularly effective in enhancing activity against these pathogens .

Q & A

Q. What are the established synthetic routes for this thienopyrimidinone derivative, and what are common optimization challenges?

The compound is synthesized via multi-step reactions, typically involving cyclization of thiophene precursors with pyrimidine-forming reagents. Key steps include:

  • Condensation of thioketones with amines or nucleophiles under controlled pH and temperature .
  • Introduction of the 4-chlorophenyl and 4-fluorobenzylsulfanyl groups via alkylation or nucleophilic substitution . Optimization challenges include minimizing side reactions (e.g., oxidation of sulfur groups) and ensuring regioselectivity during cyclization. Solvents like dimethylformamide (DMF) and catalysts like sodium hydride (NaH) are often used to improve yields .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : To verify substituent positions (e.g., distinguishing between 3H and 4H configurations) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities .
  • HPLC : To assess purity (>95% is typically required for pharmacological studies) .

Q. What are the primary biological targets explored for this class of compounds?

Thienopyrimidinones are studied for interactions with kinases (e.g., EGFR, VEGFR) and enzymes involved in inflammatory or apoptotic pathways. Preliminary assays often include:

  • Enzyme inhibition assays (e.g., IC50 determination using fluorogenic substrates) .
  • Cellular viability assays (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Temperature Control : Reflux in high-boiling solvents (e.g., toluene) to ensure complete cyclization .
  • Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of sulfur moieties .
  • Catalyst Screening : Transition metals (e.g., Pd/C) may enhance regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for kinase inhibition alongside enzymatic assays) .
  • Purity Reassessment : Degradation products (e.g., sulfoxide derivatives) may skew results; reanalyze via HPLC-MS .

Q. How can computational methods guide the understanding of structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding modes to kinases using software like AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants of chloro/fluoro groups) with activity trends .

Q. What are the key considerations for designing derivatives to improve metabolic stability?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., sulfur oxidation sites) .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess compound stability in plasma and tissue distribution .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .

Q. What experimental approaches validate the compound’s mechanism of action when target selectivity is low?

  • CRISPR Knockout Models : Confirm target dependency by testing in gene-edited cell lines .
  • SPR (Surface Plasmon Resonance) : Directly measure binding kinetics to purified enzymes .

Q. How to mitigate degradation during long-term storage for bioassays?

  • Lyophilization : Store as a stable powder under inert gas .
  • Low-Temperature Storage : Maintain at -80°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.